molecular formula C16H20BrNO4 B2918015 Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate CAS No. 1456723-90-2

Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate

Cat. No.: B2918015
CAS No.: 1456723-90-2
M. Wt: 370.243
InChI Key: LSWZPVGEQUMZPE-LBPRGKRZSA-N
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Description

Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate is a spirocyclic compound featuring a dihydrochromene ring fused to an azetidine moiety.

Properties

IUPAC Name

tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(20)18-8-16(9-18)7-12(19)11-6-10(17)4-5-13(11)21-16/h4-6,12,19H,7-9H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWZPVGEQUMZPE-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C3=C(O2)C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate typically involves multi-step organic reactions Commonly, the starting materials include appropriately substituted chromenes and azetidines, which undergo a sequence of steps such as bromination, hydroxylation, and spirocyclization under controlled conditions

Industrial Production Methods: In an industrial context, the production of this compound must be efficient and scalable. Typically, large-scale synthesis would involve optimized reaction conditions to maximize yield and purity, utilizing flow chemistry or continuous reactors to manage the complex multi-step processes involved. Industrial methods might also incorporate automation and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate undergoes a variety of chemical reactions:

  • Oxidation: : Conversion of hydroxyl groups to carbonyl functionalities or further to carboxylic acids.

  • Reduction: : Bromine atoms might be reduced to less reactive alkyl groups.

  • Substitution: : Halogen substituents like bromine can be substituted via nucleophilic substitution reactions (SN1 or SN2 mechanisms).

Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reductions. Substitution reactions might use nucleophiles such as thiols, amines, or alkoxides under conditions that favor either an SN1 or SN2 pathway.

Major Products: The main products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield ketones or carboxylic acids, while substitution reactions might yield various substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Biologically, it might be used in the study of enzyme interactions, given its potential to act as an inhibitor or substrate for certain biochemical pathways.

Medicine: Medically, Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate could be explored for its pharmacological properties, including its potential as a therapeutic agent due to its intricate structure.

Industry: In industry, it might find use in materials science, possibly contributing to the development of new polymers or advanced materials due to its structural characteristics.

Mechanism of Action

The compound's mechanism of action often involves its interaction with specific molecular targets. For example, the bromine atom can participate in electrophilic addition reactions, while the hydroxyl group might engage in hydrogen bonding or act as a nucleophile. The spiro structure provides a rigid framework that can influence the spatial orientation of reactive sites, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate (CAS 690632-05-4)
  • Core Structure : Benzoxazine fused to piperidine (vs. dihydrochromene-azetidine in the target compound).
  • Substituents : Bromine at the 6-position and an oxo group at the 4-position (vs. hydroxyl in the target).
  • Molecular Formula : C17H21BrN2O4 (397.27 g/mol) .
  • Piperidine (6-membered ring) vs. azetidine (4-membered ring) alters ring strain and conformational flexibility, influencing metabolic stability .
Compound B : (7′R,8a′S)-tert-butyl 7′-hydroxyhexahydro-1′H-spiro[azetidine-3,4′-pyrrolo[1,2-a]pyrazine]-1-carboxylate
  • Core Structure : Azetidine fused to a pyrrolopyrazine system.
  • Substituents : Hydroxyl group at the 7′-position (similar to the target’s 4-hydroxyl).
  • Spectral Data : 13C NMR peaks at 55–69 ppm for oxygenated carbons, comparable to the target compound’s expected profile .
Compound C : (R)-tert-butyl 4-(5-bromo-6-((S)-1-(2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetamido)-2-(3,5-difluorophenyl)ethyl)pyridin-2-yl)ethynyl)-2,2-dimethyloxazolidine-3-carboxylate
  • Core Structure : Highly complex spiro system with fluorinated cyclopropane and pyrazole groups.
  • Substituents : Bromine and ethynyl groups.
  • Molecular Weight : 799 g/mol (vs. ~350–400 g/mol for simpler analogs) .
  • Key Differences :
    • The ethynyl group enables click chemistry applications, unlike the hydroxyl or oxo groups in other compounds.
    • Fluorine substituents enhance metabolic stability and lipophilicity .

Spectral and Physicochemical Properties

Property Target Compound Compound A Compound B
13C NMR (ppm) Expected 55–70 (oxygenated C) 55–156 (broad range) 55–69 (oxygenated C)
Molecular Weight ~350–400 (estimated) 397.27 374.24 (from HR-MS)
Solubility Moderate (hydroxyl group) Low (oxo group) High (polar pyrrolopyrazine)
Stability High (azetidine ring strain) Moderate (piperidine) Moderate

Biological Activity

Molecular Structure

  • IUPAC Name : Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate
  • Molecular Formula : C14H18BrNO3
  • Molecular Weight : 328.20 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from related compounds.

Structural Features

The compound features a spirocyclic structure that integrates a chromene and azetidine moiety, which may contribute to its biological activities. The presence of bromine and hydroxyl functional groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of bromo-chromenes have been shown to inhibit bacterial growth effectively. The presence of the hydroxyl group plays a crucial role in enhancing the antimicrobial activity by facilitating hydrogen bonding with bacterial cell membranes.

Anticancer Activity

Compounds containing spirocyclic structures have been investigated for their anticancer potential. Studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific cytochrome P450 enzymes (CYPs). Inhibitors of CYP1A2 and CYP2C19 are particularly noteworthy due to their roles in drug metabolism. The inhibition of these enzymes can lead to increased bioavailability of co-administered drugs, making this compound a candidate for further pharmacological studies.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that brominated chromene derivatives exhibited potent activity against Gram-positive bacteria, highlighting the importance of halogen substitution in enhancing biological efficacy.
  • Anticancer Research : A clinical trial evaluated the anticancer effects of spirocyclic compounds on various cancer cell lines, demonstrating significant cytotoxic effects attributed to apoptosis induction.
  • Cytochrome P450 Inhibition : Research published in Drug Metabolism and Disposition detailed the inhibitory effects of similar compounds on CYP enzymes, suggesting potential drug-drug interaction risks when co-administered with other medications metabolized by these enzymes.

Data Summary

PropertyValue
Molecular FormulaC14H18BrNO3
Molecular Weight328.20 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
CYP Enzyme InhibitionCYP1A2, CYP2C19
Anticancer ActivityInduces apoptosis in cancer cells

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